

An In-depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanism, and Hazards

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Compound of Interest

Compound Name: *7-Bromo-3-chloro-1H-indazole*

Cat. No.: *B1521826*

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Subject - From Intermediate to Active Pharmaceutical Ingredient

The Chemical Abstracts Service (CAS) number 885271-75-0 is assigned to the chemical intermediate **7-bromo-3-chloro-1H-indazole**. While this compound is a critical building block, the in-depth focus of this guide is on the final, clinically significant active pharmaceutical ingredient synthesized from it: Dabrafenib (GSK2118436). Dabrafenib is a potent and selective inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway, and is a cornerstone in the targeted therapy of several cancers, most notably BRAF V600 mutation-positive melanoma.^{[1][2][3][4]} This guide will provide a comprehensive overview of Dabrafenib, from its fundamental properties to its mechanism of action, experimental applications, and associated hazards, to support the research and development endeavors of professionals in the field.

Physicochemical Properties of Dabrafenib

Dabrafenib is an orally bioavailable small molecule.^[4] Its key properties are summarized in the table below. The mesylate salt form, Dabrafenib Mesylate (CAS: 1195768-06-9), is often used in pharmaceutical formulations.^{[5][6]}

Property	Value	Source(s)
CAS Number (Free Base)	1195765-45-7	[4]
Synonyms	GSK2118436, Tafinlar®	[4]
Molecular Formula	C ₂₃ H ₂₀ F ₃ N ₅ O ₂ S ₂	[4][7]
Molecular Weight	519.56 g/mol	[4]
Appearance	White to off-white solid powder	[4]
Solubility	Soluble in DMSO; Insoluble in water	[5]
IUPAC Name	N-(3-(5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide	[4]

Mechanism of Action: Targeting the Aberrant MAPK/ERK Pathway

Dabrafenib's therapeutic efficacy stems from its highly specific inhibition of mutated BRAF kinase, particularly the V600E mutation.[3][8] The BRAF gene encodes a serine/threonine-protein kinase that is a central component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[9] This pathway regulates critical cellular processes, including proliferation, differentiation, and survival.[10]

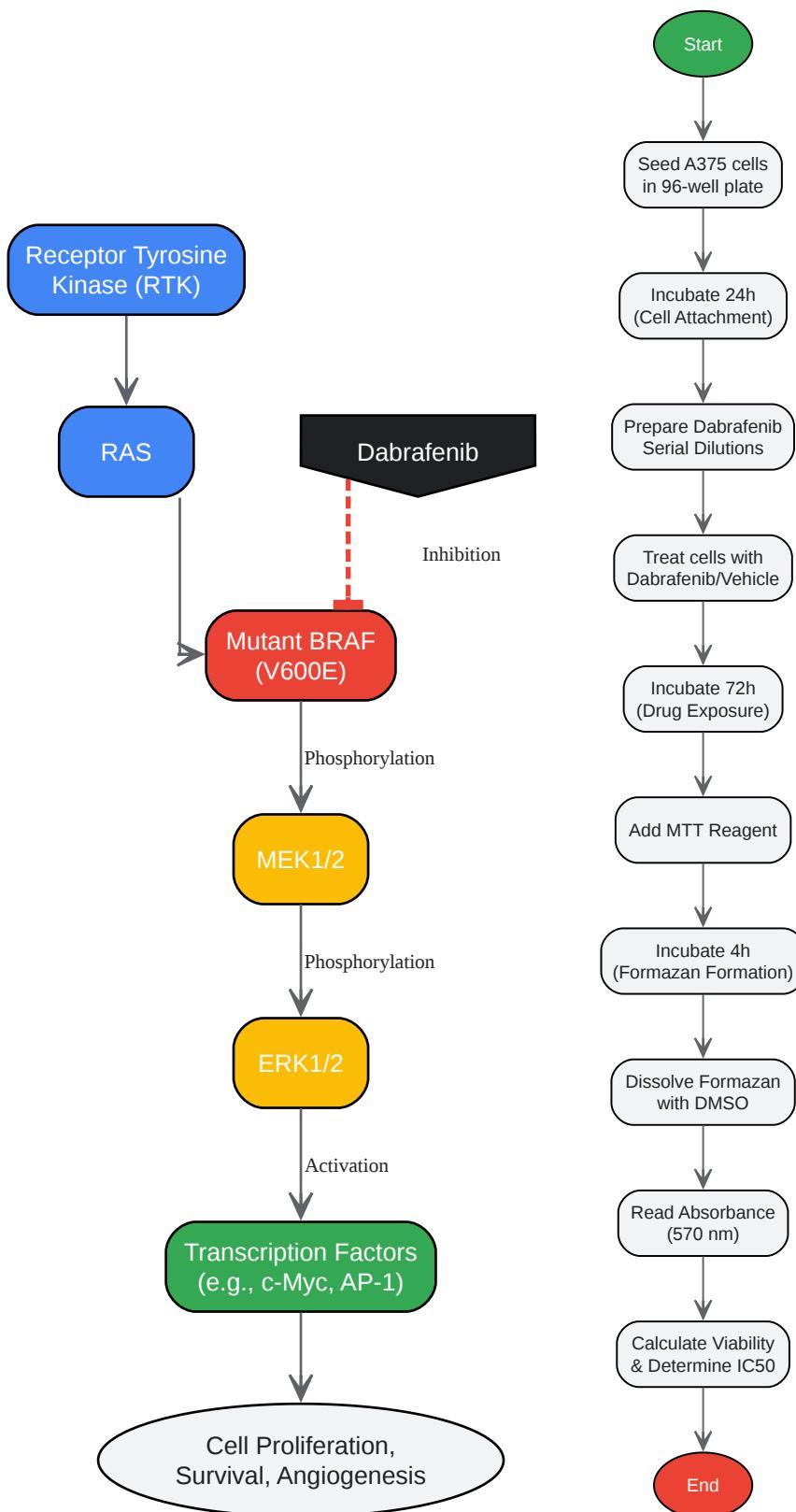
In many cancers, such as melanoma, a point mutation in the BRAF gene (most commonly V600E) leads to a constitutively active BRAF protein.[9] This aberrant activation results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell growth and tumor progression.[3][9]

Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of the mutant BRAF kinase.[1][2] This binding action blocks the phosphorylation of downstream targets MEK1 and MEK2, which in turn prevents the activation of ERK1 and ERK2.[2] The ultimate consequence is the inhibition of cell proliferation and the induction of apoptosis in tumor cells harboring the BRAF V600 mutation.[2][8]

Interestingly, Dabrafenib can cause a paradoxical activation of the MAPK pathway in cells with wild-type BRAF, which can lead to certain side effects like the development of cutaneous squamous cell carcinomas.[\[2\]](#)[\[10\]](#) This has led to the common clinical practice of co-administering Dabrafenib with a MEK inhibitor, such as Trametinib, to provide a more complete blockade of the pathway and mitigate this paradoxical activation.[\[11\]](#)[\[12\]](#)

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway and the point of intervention for Dabrafenib.

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